molecular formula C10H12Cl2 B1585912 1,4-Bis(2-chloroethyl)benzene CAS No. 7379-84-2

1,4-Bis(2-chloroethyl)benzene

Cat. No. B1585912
CAS RN: 7379-84-2
M. Wt: 203.1 g/mol
InChI Key: GGMHFGIZPKYWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(2-chloroethyl)benzene is a chemical compound with the molecular formula C10H12Cl2 . It has an average mass of 203.108 Da and a monoisotopic mass of 202.031601 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-chloroethyl)benzene consists of a benzene ring with two chloroethyl groups attached at the 1 and 4 positions .


Physical And Chemical Properties Analysis

1,4-Bis(2-chloroethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 44.0 to 48.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

1. Polymerization Initiators and Intermediates

1,4-Bis(2-chloroethyl)benzene derivatives have been explored as novel initiators or transfer agents for cationic polymerizations. This class of compounds, often modified into various derivatives, plays a crucial role in initiating the polymerization process, as seen in the study of 1,4-bis(1-methoxy-1-methylethyl)benzene's interaction with BCl3 in CH2Cl2 for initiating polymerizations (Dittmer, Pask, & Nuyken, 1992).

2. Structural Characterization and Theoretical Studies

Structural characterization and theoretical studies of 1,4-bis(2-chloroethyl)benzene derivatives are significant for understanding their properties and applications. The molecular structure, characterized through methods like X-ray crystallography, provides insights into the molecule's properties and potential applications, as seen in the study of 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl]benzene (Percino et al., 2014).

3. Optoelectronic Materials Development

Derivatives of 1,4-bis(2-chloroethyl)benzene are promising materials for optoelectronic device applications. Their unique properties, like light absorption and emission, make them suitable for use in devices like light-emitting diodes (LEDs) and solar cells. An example is the preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals, demonstrating significant potential in optoelectronics (Baba & Nishida, 2014).

4. Iodine Capture and Environmental Applications

1,4-Bis(2-chloroethyl)benzene derivatives have been used in the development of materials for environmental applications, such as iodine capture. These materials, with unique morphologies and high surface areas, demonstrate exceptional performance in adsorbing iodine, indicating their potential in addressing environmental challenges like radioactive iodine containment (Xiong et al., 2019).

5. Synthesis of Novel Compounds and Materials

The synthesis of novel compounds utilizing 1,4-bis(2-chloroethyl)benzene as a precursor or intermediate is a significant area of research. These synthesized compounds have diverse applications, ranging from pharmaceuticals to advanced materials, as demonstrated in various studies including the synthesis of 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene under microwave irradiation (Yu-huan, 2012).

Safety And Hazards

1,4-Bis(2-chloroethyl)benzene is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

1,4-bis(2-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMHFGIZPKYWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372757
Record name 1,4-bis(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-chloroethyl)benzene

CAS RN

7379-84-2
Record name 1,4-bis(2-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(2-chloroethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(2-chloroethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(2-chloroethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Bis(2-chloroethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(2-chloroethyl)benzene
Reactant of Route 5
1,4-Bis(2-chloroethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(2-chloroethyl)benzene

Citations

For This Compound
7
Citations
TDH Nguyen, TLT Nguyen, SK Noh, WS Lyoo - Polymer, 2011 - Elsevier
According to the observable evidence from 1 H and 13 C nuclear magnetic resonance and mass spectrometry, new dinuclear constrained geometry catalysts (DCGCs) with a structure …
Number of citations: 5 www.sciencedirect.com
D Steiger, C Weder, P Smith - Macromolecules, 1999 - ACS Publications
With the objective to produce processable, high-melting, hydrophobic, and crystalline polymers, we embarked on the synthesis of poly(p-phenylene butylene) (PPPB) as a new …
Number of citations: 29 pubs.acs.org
PTM Cao, TLN Nguyen, TLT Nguyen, SK Noh - Polymer (Korea), 2011 - koreascience.kr
Abstract Effects of structural features of 4 dinuclear constrained geometry catalysts having paraxylene derivative bridge (DCGC) on copolymerization of ethylene and 1-hexene were …
Number of citations: 0 koreascience.kr
NT Pham, TDH Nguyen, NTL Thanh, SK Noh - Polymer (Korea), 2011 - koreascience.kr
Polymerization properties of six dinuclear constrained geometry catalysts (DCGC) were investigated. The different length bridges of three catalysts were para-phenyl (Catalyst 1), para-…
Number of citations: 0 koreascience.kr
景文杰, 熊小伟, 王少亭, 张伟, 王军锋… - Energy Chemical …, 2022 - search.ebscohost.com
: 针对长庆油田油房庄油田油井含水率及产出水矿化度增大带来的井筒管柱腐蚀问题, 以喹啉和1, 4-双(2-氯乙基) 苯为原料研制了一种新型的盐卤水缓蚀剂. 室内评价结果表明: 该缓蚀剂与目标…
Number of citations: 0 search.ebscohost.com
노석균 - Polymer (Korea), 2011 - researchgate.net
: Para-xylene 의 기본 구조로 연결된 4 개의 이핵 CGC 를 활용하여 에틸렌과 1-헥센의 공중합특성을 조사하여중합촉매의 구조적인 특징이 중합에 미치는 영향을 조사하였다. 4 가지의 이핵 …
Number of citations: 3 www.researchgate.net
노석균, 팜나탄 - 폴리머, 2011 - dbpia.co.kr
굳은 특성을 가진 다리로 연결된 이핵 CGC 6개의 공중합특성을 조사하였다. 6개의 화합물 중에서 3개는 길이가 다른 para-phenyl (Catalyst 1), para-xylyl (Catalyst 2), para-diethylene …
Number of citations: 2 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.